molecular formula C19H18N4O2S3 B2502074 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 877652-64-7

2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2502074
CAS No.: 877652-64-7
M. Wt: 430.56
InChI Key: NDWOFYOUUNQITM-UHFFFAOYSA-N
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Description

2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O2S3 and its molecular weight is 430.56. The purity is usually 95%.
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Biological Activity

The compound 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a thienopyrimidine derivative with potential pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N3O2S2C_{26}H_{29}N_{3}O_{2}S_{2}, with a molecular weight of approximately 479.7 g/mol. The structure features a thienopyrimidine core combined with a thiazole moiety and an acetamide group, which are known to influence biological activity significantly.

  • Enzyme Inhibition : Compounds similar to this derivative have been reported to inhibit enzymes such as human phenylethanolamine N-methyltransferase (hPNMT). Inhibition of hPNMT is crucial as it plays a role in the biosynthesis of catecholamines, particularly epinephrine. Studies have shown that modifications in the thiophene ring can enhance the potency of these inhibitors .
  • Anticancer Activity : Thienopyrimidine derivatives are recognized for their anticancer properties. They often act as inhibitors of various kinases involved in cancer progression. The specific compound has shown promise in preliminary studies against several cancer cell lines, indicating potential antiproliferative effects .

Biological Activity Data

The table below summarizes key findings from various studies regarding the biological activity of similar compounds:

Activity Type Compound IC50 (µM) Target Reference
hPNMT InhibitionTHTP Derivative0.5hPNMT
Antiproliferative ActivityThienopyrimidine10Various Cancer Cell Lines
α2-Adrenoceptor AffinityTHTP Derivative1.5α2-Adrenoceptor

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the effects of thienopyrimidine derivatives on breast cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation significantly at concentrations as low as 10 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Study : Another investigation focused on the inhibitory effects of related compounds on hPNMT. The research demonstrated that modifications to the thiophene ring could lead to improved selectivity and potency against hPNMT compared to traditional inhibitors .

Properties

IUPAC Name

2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S3/c24-15(22-18-20-8-11-27-18)12-28-19-21-14-7-10-26-16(14)17(25)23(19)9-6-13-4-2-1-3-5-13/h1-5,8,11H,6-7,9-10,12H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWOFYOUUNQITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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